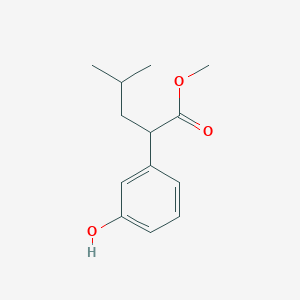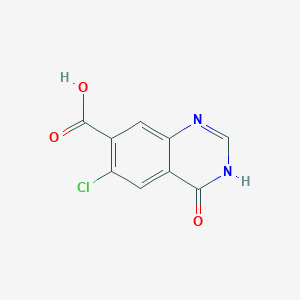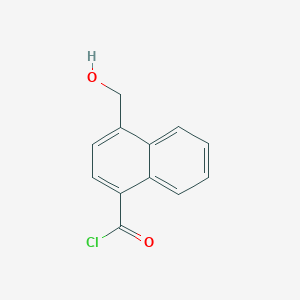
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpentanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate typically involves the esterification of 2-(3-hydroxyphenyl)-4-methylpentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality ester suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-oxophenyl)-4-methylpentanoate.
Reduction: Formation of 2-(3-hydroxyphenyl)-4-methylpentanol.
Substitution: Formation of 2-(3-chlorophenyl)-4-methylpentanoate.
Aplicaciones Científicas De Investigación
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate exerts its effects involves interactions with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active hydroxyphenyl compound, which can then interact with various pathways in the body.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-(4-hydroxyphenyl)-4-methylpentanoate
- Methyl 2-(3-methoxyphenyl)-4-methylpentanoate
- Methyl 2-(3-hydroxyphenyl)-4-ethylpentanoate
Uniqueness
Methyl 2-(3-hydroxyphenyl)-4-methylpentanoate is unique due to the specific positioning of the hydroxy group on the phenyl ring and the methyl group on the pentanoate chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
1257397-44-6 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 2-(3-hydroxyphenyl)-4-methylpentanoate |
InChI |
InChI=1S/C13H18O3/c1-9(2)7-12(13(15)16-3)10-5-4-6-11(14)8-10/h4-6,8-9,12,14H,7H2,1-3H3 |
Clave InChI |
AFNUZJWYBPNWIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C1=CC(=CC=C1)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,6-Dimethyl-3-phenyl-3a,7a-dihydro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11884546.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11884550.png)


![1-(Pyridin-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11884577.png)







